p-Acetophenetidide, 2-ethyl- (6CI)
Description
Properties
CAS No. |
109102-03-6 |
|---|---|
Molecular Formula |
C12H17NO2 |
Synonyms |
p-Acetophenetidide, 2-ethyl- (6CI) |
Origin of Product |
United States |
Scientific Research Applications
Historical Context
Phenacetin was introduced in 1887 by Bayer as one of the first synthetic analgesics. It was widely used for pain relief and fever reduction until safety concerns led to its withdrawal from the market in several countries during the late 20th century. The compound was linked to serious health issues, including renal toxicity and carcinogenicity, which prompted regulatory actions and the development of safer alternatives like paracetamol (acetaminophen) .
Current Research Applications
Despite its problematic history, p-acetophenetidide remains relevant in various research contexts:
1. Medicinal Chemistry
- Analgesic Research : Phenacetin's mechanism of action involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in pain and inflammation pathways. Studies continue to explore its metabolites, such as paracetamol, which retains analgesic properties with lower toxicity .
- Drug Development : The compound serves as a lead structure for developing new analgesics that aim to minimize side effects while maximizing efficacy. Researchers are investigating analogs that could provide similar benefits without the associated risks .
2. Toxicology Studies
- Metabolite Analysis : Research into the bioactivation of phenacetin has revealed insights into its toxicological profile. Understanding how it metabolizes into reactive intermediates can inform safer drug design and risk assessment strategies .
- Renal Toxicity Mechanisms : Investigations into phenacetin-induced nephropathy have provided valuable data on renal toxicity mechanisms, which are applicable to other drugs with similar structures .
3. Forensic Science
- Substance Identification : Phenacetin is sometimes encountered in forensic toxicology as a cutting agent in illicit drugs. Its detection can aid in understanding drug mixtures and potential health risks associated with their use .
Case Study 1: Renal Toxicity Research
A study evaluated the renal effects of phenacetin in patients with pre-existing kidney conditions. Findings indicated that phenacetin exposure correlated with increased incidences of renal papillary necrosis, highlighting the importance of understanding patient histories before prescribing analgesics .
Case Study 2: Analgesic Efficacy
Research comparing phenacetin to paracetamol demonstrated that while both compounds effectively reduced pain, paracetamol exhibited a significantly lower risk profile. This study emphasized the need for continuous evaluation of older drugs against newer alternatives .
Preparation Methods
Synthesis of N-Ethyl-p-ethoxyaniline
The first step involves alkylating p-ethoxyaniline (p-phenetidine) to introduce the ethyl group.
Reagents and Conditions
-
Substrate : p-Ethoxyaniline (1.0 equiv)
-
Alkylating Agent : Ethyl iodide (1.2 equiv)
-
Base : Sodium carbonate (1.5 equiv)
-
Solvent : Anhydrous ethanol
The reaction proceeds via nucleophilic substitution, where the primary amine attacks the ethyl iodide to form the secondary amine. Excess ethyl iodide ensures monoalkylation, though stoichiometric control is critical to avoid diethylation.
Acetylation of N-Ethyl-p-ethoxyaniline
The intermediate is acetylated using acetic anhydride under mild conditions.
Reagents and Conditions
-
Substrate : N-Ethyl-p-ethoxyaniline (1.0 equiv)
-
Acetylating Agent : Acetic anhydride (1.5 equiv)
-
Base : Sodium acetate (1.2 equiv)
-
Solvent : Water-ethanol mixture (1:1 v/v)
Sodium acetate neutralizes liberated H⁺, driving the reaction to completion. The product precipitates upon cooling and is purified via recrystallization from ethanol.
Condensation and Reduction
p-Ethoxyacetophenone is condensed with ethylamine followed by reductive amination.
Reagents and Conditions
-
Substrate : p-Ethoxyacetophenone (1.0 equiv)
-
Amine Source : Ethylamine hydrochloride (1.2 equiv)
-
Reducing Agent : Sodium cyanoborohydride (1.5 equiv)
-
Solvent : Methanol
The ketone reacts with ethylamine to form an imine intermediate, which is reduced to the secondary amine. This method avoids over-alkylation but requires stringent pH control (pH 4–5).
Acetylation
The resultant N-ethyl-p-ethoxyaniline is acetylated as in Section 2.1.2.
Yield : ~60% (over two steps).
Comparative Analysis of Methods
| Parameter | Alkylation-Acetylation | Reductive Amination |
|---|---|---|
| Reaction Time | 8–10 hours | 12–14 hours |
| Yield | 65–70% | 60% |
| Byproducts | Diethylated amine | Imine oligomers |
| Purification | Recrystallization | Column chromatography |
The alkylation-acetylation route is more efficient for large-scale synthesis, while reductive amination offers better selectivity for lab-scale applications.
Mechanistic Insights
Alkylation Step
The primary amine in p-ethoxyaniline attacks the electrophilic carbon of ethyl iodide, forming a quaternary ammonium intermediate. Deprotonation by sodium carbonate regenerates the base, yielding N-ethyl-p-ethoxyaniline.
Acetylation Step
Acetic anhydride reacts with the secondary amine via nucleophilic acyl substitution. The acetyl group replaces the amine’s hydrogen, stabilized by sodium acetate.
Analytical Validation
Spectroscopic Data
Q & A
Q. How is p-Acetophenetidide, 2-ethyl- (6CI) systematically identified in chemical databases?
- Methodological Answer : Use the CAS registry number (e.g., 94-96-2 for structurally related compounds) and EPA systematic naming conventions (e.g., "1,3-Hexanediol, 2-ethyl-") to cross-reference entries in authoritative databases like PubChem, CAS Common Chemistry, or EPA DSSTox. Verify molecular descriptors (InChIKey, molecular formula) to distinguish it from isomers or analogs. For example, InChI strings can resolve ambiguities in substituent positions .
Q. What safety protocols are critical when handling p-Acetophenetidide, 2-ethyl- (6CI) in laboratory settings?
- Methodological Answer : Consult Safety Data Sheets (SDS) for hazard classifications (e.g., toxicity, flammability) and adhere to institutional guidelines for PPE (gloves, goggles, fume hoods). Note that degradation products may increase risks over time; store compounds in inert atmospheres and avoid prolonged exposure to light/moisture. Always validate storage conditions using updated SDS .
Q. What foundational synthetic routes are documented for p-Acetophenetidide, 2-ethyl- (6CI), and how are they optimized?
- Methodological Answer : Review peer-reviewed syntheses of acetophenetidide derivatives, focusing on:
- Reaction conditions : Catalysts (e.g., palladium for cross-coupling), solvent systems (polar aprotic vs. non-polar).
- Yield optimization : Use DOE (Design of Experiments) to test variables like temperature (80–120°C) or stoichiometry.
- Purity validation : Confirm via HPLC (≥95% purity) or GC-MS (e.g., hexanoic acid derivatives as byproducts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for p-Acetophenetidide, 2-ethyl- (6CI) derivatives?
- Methodological Answer : Apply a multi-technique validation approach:
- NMR : Compare chemical shifts with computed spectra (DFT simulations).
- GC-MS : Cross-check fragmentation patterns against libraries (e.g., NIST20R).
- Statistical analysis : Use principal component analysis (PCA) to identify outlier data points.
Document discrepancies in metadata (e.g., solvent purity, instrument calibration) and reference conflicting studies .
Q. What advanced analytical techniques are recommended for characterizing impurities in p-Acetophenetidide, 2-ethyl- (6CI) samples?
- Methodological Answer :
- LC-QTOF-MS : Identify trace impurities (<0.1%) via high-resolution mass spectrometry.
- X-ray crystallography : Resolve structural ambiguities in crystalline derivatives.
- TGA/DSC : Assess thermal degradation profiles to isolate stable intermediates.
Tabulate impurity thresholds against ICH Q3A guidelines (e.g., ≤0.15% for unknown impurities) .
Q. How can computational chemistry predict the reactivity of p-Acetophenetidide, 2-ethyl- (6CI) in novel reaction environments?
- Methodological Answer :
- DFT simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- MD simulations : Model solvation effects in ionic liquids or supercritical CO.
- QSAR models : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity .
Q. What strategies are effective for studying the biological activity of p-Acetophenetidide, 2-ethyl- (6CI) in drug discovery?
- Methodological Answer :
- Targeted assays : Screen against kinase or GPCR panels using fluorescence polarization.
- ADME profiling : Use Caco-2 cells for permeability studies and microsomal stability tests.
- Structure-activity relationships (SAR) : Synthesize analogs (e.g., halogenated derivatives) to optimize IC values .
Data Presentation and Validation
Q. How should researchers present conflicting thermodynamic data for p-Acetophenetidide, 2-ethyl- (6CI) in publications?
- Methodological Answer :
- Comparative tables : List reported melting points, solubility, and values with experimental conditions (e.g., DSC heating rates).
- Error analysis : Calculate measurement uncertainties (e.g., ±0.5°C for melting points) using ISO/IEC GUIDE 98-3.
- Meta-analysis : Highlight methodological differences (e.g., solvent purity in calorimetry) as potential error sources .
Table: Key Analytical Parameters for p-Acetophenetidide, 2-ethyl- (6CI)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
